Bis(thiocarbamoyl) Disulfides: Chemical Architecture, Mechanisms, and Drug Repurposing Potential
Bis(thiocarbamoyl) Disulfides: Chemical Architecture, Mechanisms, and Drug Repurposing Potential
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Bis(thiocarbamoyl) disulfides—most notably represented by tetraethylthiuram disulfide (Disulfiram) and tetramethylthiuram disulfide (Thiram)—are a class of organosulfur compounds characterized by a central disulfide bond flanked by two thiocarbonyl groups. Historically utilized as vulcanizing accelerators in the rubber industry and as agricultural fungicides [1, 2], these compounds have garnered immense interest in modern pharmacology.
As a Senior Application Scientist, I have observed that the true translational value of these molecules lies in their unique electrophilic reactivity. They function as potent, pseudo-irreversible inhibitors of critical cysteine-dependent enzymes and act as pro-drugs for metal-chelating dithiocarbamates. This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and experimental validation workflows necessary for leveraging bis(thiocarbamoyl) disulfides in oncology, antiviral development (e.g., SARS-CoV-2), and antimicrobial research.
Chemical Architecture & Physicochemical Properties
The core pharmacophore of a bis(thiocarbamoyl) disulfide is the R2N−C(=S)−S−S−C(=S)−NR2 motif. The presence of the highly polarized thiocarbonyl ( C=S ) groups adjacent to the disulfide linkage renders the sulfur atoms highly susceptible to nucleophilic attack by biological thiolates (e.g., deprotonated cysteine residues).
The aliphatic side chains ( R ) dictate the molecule's lipophilicity, membrane permeability, and steric constraints when entering an enzyme's active site. For instance, the diethyl substitution in Disulfiram imparts significant lipophilicity ( logP≈3.88 ), facilitating rapid cellular uptake and blood-brain barrier penetration, which is critical for its neurological and systemic applications [1, 3].
Table 1: Comparative Physicochemical Properties
| Property | Tetraethylthiuram Disulfide (Disulfiram) | Tetramethylthiuram Disulfide (Thiram) |
| PubChem CID | 3117 [1] | 5455 [2] |
| Molecular Formula | C10H20N2S4 | C6H12N2S4 |
| Molecular Weight | 296.54 g/mol | 240.44 g/mol |
| Melting Point | 69 – 71 °C | 155 – 158 °C |
| LogP (Octanol/Water) | 3.88 | 1.73 |
| Aqueous Solubility | ~0.2 mg/L (Highly Insoluble) | ~30 mg/L (Slightly Soluble) |
| Primary Therapeutic Use | Alcohol deterrent (ALDH inhibitor), Repurposed Oncology/Antiviral | Fungicide, Antimicrobial |
Core Mechanism of Action: Thiol-Disulfide Exchange
The primary biochemical mechanism driving the pharmacological efficacy of bis(thiocarbamoyl) disulfides is thiol-disulfide exchange . These compounds act as targeted electrophiles. When they encounter a protein containing a low- pKa (hyper-reactive) cysteine residue within its active site, the deprotonated thiolate ( S− ) attacks the disulfide bond of the drug.
This reaction forms a covalent mixed disulfide adduct between the target protein and one half of the bis(thiocarbamoyl) molecule, simultaneously releasing a free dithiocarbamate molecule as a leaving group. This covalent modification sterically blocks the active site and alters the local electronic environment, leading to enzyme inactivation.
Notable targets inhibited via this mechanism include:
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Aldehyde Dehydrogenase (ALDH): The basis for Disulfiram's use in alcohol aversion therapy [1].
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SARS-CoV-2 Proteases (Mpro and PLpro): Disulfiram and its analogues covalently bind to the catalytic cysteines (e.g., Cys145 in Mpro), halting viral replication [4].
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Lymphoid Tyrosine Phosphatase (LYP): Inactivated by cysteine oxidation and disulfide bond formation, highlighting immunomodulatory potential[5].
Caption: Mechanism of covalent inhibition via thiol-disulfide exchange at the enzyme active site.
Metabolic Degradation & Metal Chelation
In vivo, bis(thiocarbamoyl) disulfides are rapidly reduced by intracellular antioxidants (like glutathione) into two equivalents of dithiocarbamate (DTC) . This reduction shifts the molecule's pharmacological profile from an electrophilic covalent modifier to a potent metal chelator .
DTCs possess a high affinity for divalent metals, particularly Copper ( Cu2+ ) and Zinc ( Zn2+ ). The formation of Cu(DTC)2 complexes is highly relevant in oncology. These complexes act as ionophores, shuttling copper into cancer cells, which subsequently triggers reactive oxygen species (ROS) generation, lipid peroxidation, and potent inhibition of the 26S proteasome, ultimately inducing apoptosis or ferroptosis [3].
Furthermore, under acidic conditions or specific metabolic pathways, DTCs can degrade into carbon disulfide ( CS2 ) and a secondary amine. CS2 is a reactive electrophile that can further cross-link proteins (forming thiourea cross-links), contributing to both the antimicrobial efficacy and the peripheral neuropathy sometimes observed as a side effect [6].
Caption: Metabolic reduction and metal chelation pathway of bis(thiocarbamoyl) disulfides.
Experimental Workflow: Validating Covalent Cysteine Modification
To rigorously evaluate a bis(thiocarbamoyl) disulfide as a therapeutic candidate against a novel cysteine-dependent target, researchers must establish a self-validating experimental system. The following protocol outlines the gold-standard methodology for proving pseudo-irreversible covalent inhibition.
Step 1: Time-Dependent Kinetic Assay
Causality: Because covalent inhibition involves a chemical reaction (bond formation) rather than simple equilibrium binding, the potency of the inhibitor will increase over time.
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Incubate the target enzyme (e.g., 10 nM SARS-CoV-2 Mpro) with varying concentrations of the disulfide compound (0.1 µM to 50 µM).
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At predefined time intervals (e.g., 0, 10, 30, 60, 120 minutes), extract an aliquot and add the fluorogenic substrate.
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Measure the initial velocity ( vi ) of product formation.
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Plot the natural log of remaining activity vs. time to calculate the observed rate constant ( kobs ). Fit the data to derive the inactivation rate ( kinact ) and the binding constant ( KI ).
Step 2: Reversibility Testing via Thiol Competition
Causality: True bis(thiocarbamoyl) disulfide inhibition forms a mixed disulfide bond. Unlike irreversible alkylators (e.g., Michael acceptors), this specific bond can be reduced by strong exogenous thiols, providing a diagnostic test for the mechanism.
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Completely inhibit the target enzyme using a concentration of the compound at 10×IC50 for 1 hour.
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Dialyze the sample or use a spin-column to remove unbound inhibitor.
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Split the sample: to one half, add 5 mM Dithiothreitol (DTT) or β -mercaptoethanol; leave the other half untreated.
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Re-assay for enzyme activity. Expected Result: The DTT-treated sample will regain near 100% catalytic activity as the reducing agent cleaves the mixed disulfide, whereas the untreated sample remains inhibited [5].
Step 3: Intact Protein Mass Spectrometry (LC-MS)
Causality: To definitively prove the 1:1 stoichiometric binding and identify the exact nature of the adduct, intact mass spectrometry is required.
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Incubate the target protein (2-5 µM) with the disulfide compound (10 µM) for 2 hours at room temperature.
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Desalt the protein using a C4 ZipTip or an online LC desalting column to remove buffer salts.
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Analyze via ESI-TOF Mass Spectrometry.
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Deconvolute the raw spectra. Expected Result: For Disulfiram, you will observe a mass shift of exactly +148 Da relative to the apo-protein, corresponding to the covalent attachment of one diethyldithiocarbamate moiety ( C5H10NS2 ) to the active site cysteine.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3117, Disulfiram." PubChem, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5455, Thiram." PubChem, [Link].
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MDPI. "Disulfiram: Mechanisms, Applications, and Challenges." International Journal of Molecular Sciences, [Link].
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PLoS Pathogens. "Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L." PLoS Pathogens, 2021, [Link].
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National Institutes of Health. "Thiuram Disulfides as Pseudo-irreversible Inhibitors of the Lymphoid Tyrosine Phosphatase." NIH Public Access, [Link].
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ACS Publications. "The Measurement of 2-Thiothiazolidine-4-carboxylic Acid as an Index of the in Vivo Release of CS2 by Dithiocarbamates." Chemical Research in Toxicology, [Link].
